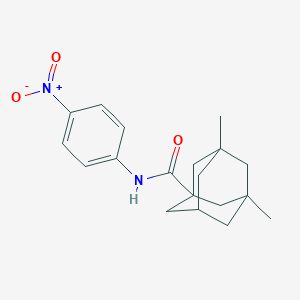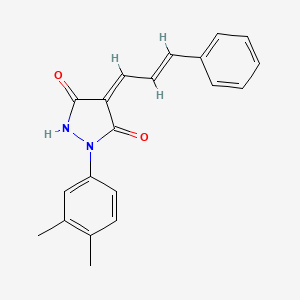![molecular formula C17H16N2O4 B5214518 3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5214518.png)
3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that is commonly referred to as HPPD. It is a pyrrolidinedione derivative that has been extensively studied for its potential use in scientific research. HPPD is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase, which is involved in the biosynthesis of tyrosine and other catecholamines.
作用机制
HPPD inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase by binding to the active site of the enzyme. This prevents the conversion of 4-hydroxyphenylpyruvate to homogentisic acid, which is a key step in the biosynthesis of tyrosine and other catecholamines. As a result, the levels of tyrosine and catecholamines are reduced, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
HPPD has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of tyrosine and other catecholamines in various tissues, including the brain. This has been associated with a range of effects, such as changes in neurotransmitter levels, alterations in gene expression, and changes in behavior.
实验室实验的优点和局限性
HPPD has several advantages for use in lab experiments. It is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase, which makes it a useful tool for investigating the role of tyrosine and other catecholamines in various physiological and pathological processes. However, there are also some limitations to its use. HPPD is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which means that its effects may be transient.
未来方向
There are several future directions for research on HPPD. One area of interest is the role of HPPD in the regulation of dopamine levels in the brain. Dopamine is a key neurotransmitter that is involved in a range of physiological and pathological processes, and HPPD has been shown to affect dopamine levels in various tissues. Another area of interest is the development of more potent and selective inhibitors of 4-hydroxyphenylpyruvate dioxygenase, which could have therapeutic potential for a range of disorders. Finally, there is also interest in the development of new methods for administering HPPD, such as nanoparticle-based delivery systems, which could improve its solubility and bioavailability.
合成方法
The synthesis method of HPPD involves the reaction of 4-hydroxybenzene-1,2-diamine with 4-methoxyphenylacetic acid in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of HPPD is typically in the range of 50-60%.
科学研究应用
HPPD has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase, which is involved in the biosynthesis of tyrosine and other catecholamines. HPPD has been used in studies investigating the role of tyrosine and catecholamines in various physiological and pathological processes, such as Parkinson's disease, depression, and schizophrenia.
属性
IUPAC Name |
3-(4-hydroxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-23-14-8-4-12(5-9-14)19-16(21)10-15(17(19)22)18-11-2-6-13(20)7-3-11/h2-9,15,18,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFNSKHDATVMCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Hydroxyphenyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5214442.png)


![2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-nitrobenzene](/img/structure/B5214455.png)
![5-amino-N-(2-ethyl-6-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214456.png)
![3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5214467.png)
![3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B5214469.png)
![8-(4-methylphenyl)-7-thioxo-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B5214479.png)
![8-bromo-6,7-dimethyl-2-(2-thienylmethylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5214484.png)
![3-methylbutyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5214488.png)
![4-(4-methylphenoxy)-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperidine trifluoroacetate](/img/structure/B5214494.png)
![2-(2-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5214502.png)

![N-{4-[(4-nitrophenyl)thio]phenyl}-2-phenylacetamide](/img/structure/B5214506.png)